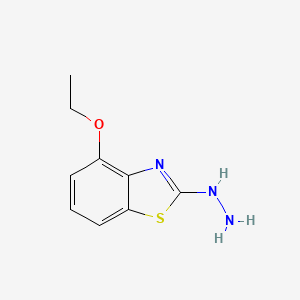

4-Ethoxy-2-hydrazino-1,3-benzothiazole

Description

Significance of Benzothiazole (B30560) Heterocycles in Contemporary Chemical Research

Benzothiazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, owing to their consistent appearance in a wide range of biologically active compounds. ontosight.aichemicalpapers.comresearchgate.net The rigid bicyclic structure of the benzothiazole nucleus provides a stable anchor for various functional groups, enabling the fine-tuning of steric and electronic properties to achieve desired chemical and biological outcomes. nih.govresearchgate.net

The significance of the benzothiazole scaffold is underscored by its presence in numerous pharmaceutical agents with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. ontosight.ainih.govresearchgate.net This wide-ranging biological activity has fueled extensive research into the synthesis and derivatization of novel benzothiazole-containing molecules. researchgate.net

Fundamental Role of the Hydrazine (B178648) Moiety in Enhancing Chemical Reactivity and Derivatization Potential

The hydrazine group (-NHNH2) is a highly reactive functional group that serves as a versatile tool in organic synthesis. researchgate.net Its two nitrogen atoms, both nucleophilic, allow for a variety of chemical transformations. The terminal amino group can readily react with electrophiles, most notably carbonyl compounds such as aldehydes and ketones, to form stable hydrazone linkages. researchgate.net

This propensity for condensation reactions makes hydrazine and its derivatives invaluable for linking different molecular fragments and for the construction of larger, more complex structures. researchgate.net Furthermore, the N-N bond in hydrazine can be cleaved under certain conditions, and the nitrogen atoms can be incorporated into various heterocyclic rings, further expanding its synthetic utility. researchgate.net The presence of a hydrazine moiety on a benzothiazole ring, therefore, opens up a plethora of possibilities for chemical modification and the creation of diverse molecular libraries.

Contextualizing 4-Ethoxy-2-hydrazino-1,3-benzothiazole within the Broader Landscape of Substituted Benzothiazole Chemistry

4-Ethoxy-2-hydrazino-1,3-benzothiazole belongs to the class of 2-hydrazinobenzothiazoles, which are important intermediates in organic synthesis. The general structure consists of a benzothiazole ring system where the carbon atom at the 2-position is attached to a hydrazine group. The reactivity of this class of compounds is largely dictated by the nucleophilicity of the hydrazine moiety.

The synthesis of 2-hydrazinobenzothiazoles is often achieved through the reaction of a 2-mercaptobenzothiazole (B37678) with hydrazine hydrate (B1144303). researchgate.net Another common method involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the benzothiazole ring with hydrazine.

The presence of substituents on the benzene (B151609) ring of the benzothiazole core can significantly influence the compound's physical and chemical properties. In the case of 4-Ethoxy-2-hydrazino-1,3-benzothiazole, the ethoxy group at the 4-position is an electron-donating group. This can impact the electron density of the aromatic system and potentially modulate the reactivity of the hydrazine group. The specific positioning of this ethoxy group can also introduce steric effects that may influence how the molecule interacts with other reactants.

While detailed research focusing exclusively on 4-Ethoxy-2-hydrazino-1,3-benzothiazole is not extensively documented in publicly available literature, its structural similarity to other substituted 2-hydrazinobenzothiazoles suggests its primary role as a precursor for the synthesis of more complex heterocyclic systems. The hydrazine group serves as a reactive handle for the introduction of various side chains and for the construction of fused ring systems. For instance, the reaction with aldehydes and ketones would yield the corresponding hydrazones, which themselves can be valuable intermediates or possess interesting chemical properties.

Table 1: Physicochemical Properties of 4-Ethoxy-2-hydrazino-1,3-benzothiazole

| Property | Value |

| Molecular Formula | C₉H₁₁N₃OS |

| Molecular Weight | 209.27 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | Not available |

Table 2: Key Functional Groups and Their Synthetic Relevance

| Functional Group | Position | Role in Synthesis |

| Hydrazine (-NHNH₂) | 2 | Nucleophilic center for condensation reactions (e.g., with aldehydes, ketones) and formation of new heterocyclic rings. |

| Ethoxy (-OCH₂CH₃) | 4 | Electron-donating group, influences the electronic properties of the benzothiazole ring. Can also introduce steric hindrance. |

| Benzothiazole Core | - | A stable, rigid scaffold for building complex molecules. Known to be a pharmacophore in many bioactive compounds. |

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxy-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-2-13-6-4-3-5-7-8(6)11-9(12-10)14-7/h3-5H,2,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUUSQSFBDDCHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323704 | |

| Record name | (4-ethoxy-1,3-benzothiazol-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816376 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

872696-02-1 | |

| Record name | (4-ethoxy-1,3-benzothiazol-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 Ethoxy 2 Hydrazino 1,3 Benzothiazole

Mechanistic Investigations of Hydrazone Formation and Subsequent Condensation Reactions

The formation of hydrazones from 4-ethoxy-2-hydrazino-1,3-benzothiazole is a cornerstone of its derivatization. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon of an aldehyde or ketone. researchgate.netmdpi.com This is followed by a dehydration step, often acid-catalyzed, to yield the corresponding hydrazone, which contains a characteristic C=N-NH- linkage. researchgate.netvjs.ac.vn

The mechanism involves the initial formation of a hemiaminal intermediate. uchile.cl The subsequent elimination of a water molecule leads to the stable hydrazone product. The rate of this condensation reaction can be influenced by several factors, including the nature of the carbonyl compound, the solvent, and the pH of the reaction medium. researchgate.netresearchgate.netnih.gov

These hydrazone derivatives are not merely stable final products but also serve as crucial intermediates for further synthetic transformations. The presence of the azomethine group (-N=CH-) in the hydrazone structure provides an additional site for chemical reactions, enabling the synthesis of a diverse range of heterocyclic compounds. vjs.ac.vnresearchgate.net For instance, these hydrazones can undergo various cyclization reactions to form pyrazoles, thiazolidinones, and other important heterocyclic systems.

In solution, hydrazones can exist as a mixture of geometric isomers (E/Z) and conformational isomers due to restricted rotation around the N-N and N-C bonds. mdpi.comvjs.ac.vn Spectroscopic studies, such as NMR, have shown that some benzothiazole-derived hydrazones can exist in multiple conformations in solution. vjs.ac.vn

Advanced Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The strategic cyclization of derivatives of 4-ethoxy-2-hydrazino-1,3-benzothiazole is a powerful method for constructing novel and complex heterocyclic systems. The inherent reactivity of the hydrazino group and its subsequent hydrazone derivatives allows for the formation of various fused and non-fused ring systems.

One of the most significant applications of 2-hydrazinobenzothiazoles in heterocyclic synthesis is the construction of the triazolo[3,4-b]benzothiazole ring system. This fused heterocyclic scaffold is formed through intramolecular cyclization reactions.

For example, heating 4-bromo-6-ethoxy-2-hydrazino-benzothiazole with formic acid leads to the formation of 5-bromo-7-ethoxy-1,2,4-triazolo[3,4-b]-benzothiazole. tsijournals.com Similarly, reaction with carbon disulfide in an alkaline medium, followed by acidification, yields the corresponding 3-mercapto-triazolo[3,4-b]-benzothiazole derivative. tsijournals.com The presence of the mercapto group can be confirmed by its solubility in alkali and reprecipitation with acid, as well as by spectroscopic methods like IR, which shows a characteristic S-H stretching band. tsijournals.com

Another route involves the acetylation of the hydrazino group, for instance with acetic acid/acetic anhydride (B1165640), to form an acetyl derivative. tsijournals.com This intermediate can then be cyclized using a dehydrating agent like orthophosphoric acid to yield the 3-methyl-triazolo[3,4-b]-benzothiazole. tsijournals.com These fused triazole systems are of significant interest due to their potential pharmacological activities. nih.govresearchgate.netrsc.org

The 1,3,4-oxadiazole (B1194373) moiety is another important heterocycle that can be synthesized from 2-hydrazinobenzothiazole (B1674376) precursors. nih.govnih.gov A common synthetic strategy involves the cyclodehydration of N,N'-diacylhydrazine intermediates. nih.govjchemrev.com

Typically, the 2-hydrazinobenzothiazole is first acylated with an appropriate acid chloride or carboxylic acid to form an acylhydrazide. This intermediate is then treated with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to effect the cyclization and formation of the 1,3,4-oxadiazole ring. nih.gov

An alternative approach involves the oxidative cyclization of hydrazones. For instance, substituted hydrazones can be cyclized in the presence of reagents like bromine in acetic acid to yield 1,3,4-oxadiazole derivatives. nih.gov Another method utilizes the reaction of hydrazides with carbon disulfide and potassium hydroxide (B78521) to form a dithiocarbazate salt, which can be further reacted and cyclized to generate oxadiazole-thiones. ijrrr.com These oxadiazole derivatives are valuable scaffolds in medicinal chemistry. jchemrev.comluxembourg-bio.com

Pyrazole (B372694) rings, five-membered heterocycles with two adjacent nitrogen atoms, can be synthesized from hydrazone derivatives of 4-ethoxy-2-hydrazino-1,3-benzothiazole. nih.govnih.gov The classical approach involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. dergipark.org.tr

In the context of 4-ethoxy-2-hydrazino-1,3-benzothiazole, the corresponding hydrazones, formed by reaction with α,β-unsaturated carbonyl compounds (chalcones), serve as key intermediates. nih.gov The reaction proceeds via a Michael addition of the NH group of the hydrazone to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/oxidation to afford the stable aromatic pyrazole ring. mdpi.com

Multicomponent reactions have also emerged as powerful tools for the synthesis of complex pyrazole derivatives in a single step. mdpi.com These reactions often involve the in situ formation of the necessary intermediates, providing a highly efficient route to these important heterocyclic compounds. mdpi.com The mechanism of pyrazole formation is versatile and can be adapted to produce a wide range of substituted pyrazoles by varying the starting materials. dergipark.org.trdoi.org

Thiazolidin-4-ones are synthesized by the reaction of hydrazones with mercaptoacetic acid (thioglycolic acid). mdpi.comnih.gov The reaction involves the nucleophilic attack of the sulfur atom of mercaptoacetic acid on the azomethine carbon of the hydrazone, followed by an intramolecular cyclization via amide bond formation with the elimination of a water molecule. semanticscholar.org This [2+3] cyclocondensation is a standard method for constructing the thiazolidinone ring. semanticscholar.org The resulting 2,3-disubstituted thiazolidin-4-ones can be further functionalized, for example, by Knoevenagel condensation at the active methylene (B1212753) group at position 5. nih.govnih.gov

Similarly, imidazolidin-4-one (B167674) analogues can be prepared. The synthesis of these five-membered heterocyclic rings can be achieved through the cyclization of Schiff base derivatives with amino acids like glycine. ajchem-a.com This reaction provides a route to novel heterocyclic systems containing both the benzothiazole (B30560) and imidazolidinone moieties. ajchem-a.com

Exploration of Other Functionalization and Transformation Reactions

Beyond hydrazone formation and subsequent cyclizations, the 4-ethoxy-2-hydrazino-1,3-benzothiazole scaffold can undergo other important functionalization reactions. The presence of the hydrazinyl group allows for reactions such as acylation and sulfonylation at the nitrogen atoms.

Acylation, for instance with acetic anhydride or aroyl chlorides, yields stable acylhydrazide derivatives. tsijournals.comnih.gov These compounds are often crystalline solids and serve as important intermediates for the synthesis of other heterocycles, like 1,3,4-oxadiazoles, as previously discussed. tsijournals.comnih.gov

The nucleophilic character of the hydrazino group also makes it susceptible to substitution reactions. For example, it can react with electrophilic reagents, leading to the formation of a variety of derivatives. These transformations expand the chemical space accessible from this starting material, allowing for the fine-tuning of its chemical and physical properties for various applications.

Interactive Data Tables

Table 1: Summary of Derivatization Reactions

Controlled Oxidation Reactions of the Hydrazine Moiety

The hydrazine group (-NHNH₂) appended to the benzothiazole core is susceptible to controlled oxidation, a reaction that can be harnessed to generate new heterocyclic systems. A common and effective method for such transformations is oxidative cyclization. While specific studies on 4-ethoxy-2-hydrazino-1,3-benzothiazole are not extensively detailed in the available literature, the reactivity of analogous 2-hydrazinobenzothiazole derivatives provides a strong precedent for this type of reaction.

One of the primary outcomes of the controlled oxidation of 2-hydrazinobenzothiazoles is the formation of fused triazole ring systems. For instance, the reaction of a 2-hydrazinobenzothiazole with an acylating agent (like an acid chloride or formic acid) followed by oxidative cyclization leads to the formation of a benzo mdpi.comresearchgate.netthiazolo[2,3-c] ontosight.aimdpi.commdpi.comtriazole scaffold. mdpi.com The initial acylation of the terminal amino group of the hydrazine moiety is a key step, which then facilitates the intramolecular cyclization upon treatment with a mild oxidizing agent.

A well-established oxidizing agent for hydrazone derivatives (which are closely related to hydrazines) is lead tetraacetate (Pb(OAc)₄). researchgate.netwmich.edursc.orgdcu.ie The oxidation of hydrazones with lead tetraacetate is known to produce a variety of products, including azoacetates and, in cases with suitable intramolecular functionalities, cyclized products. dcu.ie It is plausible that the direct oxidation of 4-ethoxy-2-hydrazino-1,3-benzothiazole with an oxidizing agent like lead tetraacetate could lead to the formation of a reactive intermediate that could be trapped or undergo further reactions. A likely pathway involves the formation of a diazonium-like species or a radical intermediate which could then undergo intramolecular cyclization or intermolecular reactions depending on the reaction conditions.

The general scheme for the oxidative cyclization to form a triazolobenzothiazole derivative is depicted below. This reaction typically proceeds by first reacting the hydrazine with a one-carbon electrophile (e.g., formic acid or triethyl orthoformate) to form a hydrazone-type intermediate, which then undergoes intramolecular cyclization upon oxidation.

Table 1: Plausible Reagents for Controlled Oxidation and Cyclization of the Hydrazine Moiety

| Reagent/Step | Purpose | Potential Product Class |

| 1. RCOCl or (RCO)₂O2. Oxidizing Agent | Acylation followed by oxidative cyclization | 3-Substituted-benzo mdpi.comresearchgate.netthiazolo[2,3-c] ontosight.aimdpi.commdpi.comtriazoles |

| 1. HC(OEt)₃2. Oxidizing Agent | Formation of formhydrazone and subsequent cyclization | Benzo mdpi.comresearchgate.netthiazolo[2,3-c] ontosight.aimdpi.commdpi.comtriazole |

| Lead Tetraacetate (Pb(OAc)₄) | Direct oxidation | Azoacetate derivatives or other oxidation products |

This table presents potential reaction pathways based on the known chemistry of 2-hydrazinobenzothiazoles and related compounds.

Targeted Substitution and Strategic Modification of the Benzothiazole Nucleus

The benzothiazole nucleus, particularly the benzene (B151609) ring portion, is amenable to electrophilic aromatic substitution reactions. The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the ring: the fused thiazole (B1198619) moiety, the ethoxy group at position 4, and the inherent electronic properties of the bicyclic system.

The ethoxy group (-OEt) at the 4-position is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. libretexts.orgmsu.edu This significantly enhances the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. The positions ortho (position 5) and para (position 7) to the ethoxy group are electronically enriched.

The benzothiazole ring system itself has a complex influence on electrophilic substitution. The sulfur and nitrogen heteroatoms can influence the electron distribution within the benzene ring. Generally, electrophilic attack on the benzene portion of the benzothiazole ring is favored over attack on the thiazole part.

Considering the directing effects, electrophilic substitution on 4-ethoxy-2-hydrazino-1,3-benzothiazole is predicted to occur preferentially at the 5- and 7-positions of the benzene ring. The steric hindrance from the ethoxy group might influence the ratio of 5- to 7-substituted products.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Benzothiazole Nucleus

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Ethoxy-2-hydrazino-5-nitro-1,3-benzothiazole and/or 4-Ethoxy-2-hydrazino-7-nitro-1,3-benzothiazole |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Ethoxy-5-bromo-2-hydrazino-1,3-benzothiazole and/or 4-Ethoxy-7-bromo-2-hydrazino-1,3-benzothiazole |

| Sulfonation | Fuming H₂SO₄ | 4-Ethoxy-2-hydrazino-1,3-benzothiazole-5-sulfonic acid and/or 4-Ethoxy-2-hydrazino-1,3-benzothiazole-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-ethoxy-2-hydrazino-1,3-benzothiazole and/or 7-Acyl-4-ethoxy-2-hydrazino-1,3-benzothiazole |

The products listed are predicted based on the principles of electrophilic aromatic substitution and the directing effects of the ethoxy group. The exact regioselectivity would need to be confirmed by experimental data. masterorganicchemistry.comlibretexts.org

These substitution reactions allow for the introduction of a wide range of functional groups onto the benzothiazole core, which can be used to modulate the electronic properties and biological activity of the resulting molecules. Further derivatization of the newly introduced functional groups can lead to a vast library of novel compounds based on the 4-ethoxy-2-hydrazino-1,3-benzothiazole scaffold.

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive Application of Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to molecular characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build a complete picture of the compound's structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 4-Ethoxy-2-hydrazino-1,3-benzothiazole is expected to show distinct signals corresponding to each unique proton environment.

Ethoxy Group: The ethoxy substituent (–O–CH₂–CH₃) would be characterized by two signals: a triplet around 1.4 ppm corresponding to the methyl (–CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet around 4.1 ppm for the methylene (–O–CH₂) protons, coupled to the methyl protons.

Aromatic Protons: The benzothiazole (B30560) ring system features three aromatic protons. Their chemical shifts would appear in the aromatic region (typically 6.8–8.0 ppm). The specific splitting patterns (e.g., doublets, triplets) and coupling constants would be determined by their positions relative to each other and the ethoxy group on the benzene (B151609) ring.

Hydrazino Protons: The protons of the hydrazino group (–NH–NH₂) would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. These signals are also characteristically exchangeable with deuterium oxide (D₂O).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Ethoxy CH₃ | ~1.4 | Triplet |

| Ethoxy O-CH₂ | ~4.1 | Quartet |

| Aromatic C-H | 6.8 - 8.0 | Multiplets (Doublets, Triplets) |

| Hydrazino N-H | Variable | Broad Singlets |

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

Ethoxy Group Carbons: Two signals are expected for the ethoxy group: one at approximately 15 ppm for the methyl carbon and another around 64 ppm for the methylene carbon.

Aromatic Carbons: The benzothiazole core contains seven carbon atoms. The carbon attached to the ethoxy group would be significantly shifted downfield. The carbon atom at the 2-position, bonded to the hydrazino group, would also exhibit a characteristic chemical shift, often in the range of 165-170 ppm in related structures. The remaining aromatic carbons would produce signals in the typical 110-150 ppm range.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethoxy CH₃ | ~15 |

| Ethoxy O-CH₂ | ~64 |

| Aromatic C-H & C-q | 110 - 150 |

| C2 (C-NHNH₂) | 165 - 170 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

N–H Stretching: The hydrazino group would exhibit characteristic stretching vibrations in the 3100–3400 cm⁻¹ region. Primary amines (–NH₂) typically show two bands in this area.

C–H Stretching: Aromatic C–H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C–H stretching from the ethoxy group would appear just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond within the thiazole (B1198619) ring gives rise to a strong absorption band around 1550-1620 cm⁻¹.

C–O Stretching: The C–O bond of the ethoxy group would produce a strong absorption band in the 1200–1250 cm⁻¹ region (for aryl ethers).

C–S Stretching: The C–S bond within the thiazole ring typically shows weaker absorptions in the fingerprint region (around 600–800 cm⁻¹).

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydrazino | N–H Stretch | 3100 - 3400 |

| Aromatic Ring | C–H Stretch | >3000 |

| Ethoxy Group | C–H Stretch | <3000 |

| Thiazole Ring | C=N Stretch | 1550 - 1620 |

| Aryl Ether | C–O Stretch | 1200 - 1250 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its molecular weight. For 4-Ethoxy-2-hydrazino-1,3-benzothiazole (C₉H₁₁N₃OS), HRMS would be used to detect the molecular ion peak (M⁺) or a protonated version ([M+H]⁺) and confirm that its measured mass-to-charge ratio matches the calculated exact mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition.

X-ray Crystallography for the Determination of Solid-State Structures and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles. For 4-Ethoxy-2-hydrazino-1,3-benzothiazole, a single-crystal X-ray diffraction analysis would reveal:

The planarity of the benzothiazole ring system.

The conformation of the ethoxy and hydrazino substituents relative to the ring.

The specific intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds involving the hydrazino group's N–H protons and nitrogen or oxygen atoms on adjacent molecules. These interactions are crucial for understanding the compound's physical properties.

While crystal structures for the exact title compound are not published, studies on similar molecules like 2-hydrazinyl-4-methyl-1,3-benzothiazole show that molecules are often linked by N—H···N hydrogen bonds, forming distinct sheets within the crystal structure.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Precise Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule. The goal of geometry optimization is to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. scispace.com For benzothiazole (B30560) and its derivatives, these theoretical investigations are often conducted in the gas phase or with solvent effects to provide detailed information on their reactivity and stability. scirp.org

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for studying the electronic structure of molecules. scirp.org It is a powerful tool for elucidating molecular properties and predicting stability and reactivity. scirp.org The B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional is a popular hybrid functional frequently employed for studying benzothiazole derivatives due to its balance of accuracy and computational efficiency. scirp.orgscirp.org DFT calculations can be used to determine various global reactivity indices, which help in understanding the chemical behavior of the molecule. scirp.org For instance, studies on benzothiazole analogs use DFT to gain insights into their charge transfer characteristics and potential reaction pathways. scirp.orgacademie-sciences.fr

The choice of a basis set is crucial in quantum chemical calculations as it dictates the accuracy of the results. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G and 6-311G, are commonly used for organic molecules like benzothiazole derivatives. mgesjournals.comgaussian.com

The accuracy of these calculations can be improved by adding:

Polarization functions (e.g., (d,p)) : These allow for more flexibility in describing the shape of orbitals, which is important for accurately representing chemical bonds. The 6-31G(d,p) basis set is frequently used in studies of benzothiazoles. scirp.org

Diffuse functions (+ or ++) : These are important for describing molecules with lone pairs or anions, as they allow orbitals to extend further from the nucleus. The 6-311++G(d,p) basis set has been used for detailed structural and vibrational analysis of similar heterocyclic systems. wu.ac.th

The selection of an appropriate basis set, such as the double-zeta EPR-II or the triple-zeta EPR-III, is particularly critical when calculating specific properties like hyperfine coupling constants. gaussian.com For general structural and electronic analysis of benzothiazoles, basis sets like 6-31G+(d,p) have been shown to provide reliable results. scirp.org

Detailed Electronic Structure Analysis

The electronic structure of a molecule governs its chemical properties and reactivity. Theoretical methods provide invaluable tools for analyzing electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. scispace.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.comscirp.org Quantum chemical calculations of the HOMO-LUMO energy gap offer a dependable method for assessing the chemical reactivity of molecules. scirp.org For example, in a study of benzothiazole derivatives, the compound with the lowest energy gap was identified as the most reactive and least stable molecule. scirp.org The analysis of HOMO and LUMO energies is a reliable method for evaluating the electron-donating and electron-accepting capabilities of molecules. scirp.org

Below is a table showing representative FMO data for various benzothiazole derivatives, illustrating how substituents can affect electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole (BTH) | -0.2522 | -0.0762 | 0.1760 |

| 2-Hydroxybenzothiazole (2-OH_BTH) | -0.2451 | -0.0393 | 0.2058 |

| 2-Methylthiobenzothiazole (2-SCH3_BTH) | -0.2372 | -0.0531 | 0.1841 |

This interactive table contains data adapted from a theoretical study on benzothiazole derivatives and is for illustrative purposes. scirp.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scispace.com The MEP map is color-coded to indicate different regions of electrostatic potential. scirp.org

Red regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen. scispace.com

Blue regions : Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. scispace.com

Green regions : Represent areas of neutral potential. scirp.org

By analyzing the MEP map, researchers can identify reactive sites, understand intermolecular interactions like hydrogen bonding, and predict how a molecule will interact with other reagents. scirp.orgscirp.org For benzothiazole derivatives, MEP analysis helps to pinpoint the electron-rich and electron-poor centers, providing crucial insights into their chemical behavior. scirp.org

Theoretical Studies on Intermolecular Interactions and Non-Covalent Forces

Theoretical studies are essential for understanding the non-covalent forces that govern how molecules interact with each other. These interactions, while weaker than covalent bonds, are critical in determining the physical properties and crystal packing of a compound. For aromatic and heterocyclic systems like 4-Ethoxy-2-hydrazino-1,3-benzothiazole, important intermolecular interactions include:

Hydrogen Bonds : The presence of the hydrazino group (-NHNH2) and the nitrogen atom in the thiazole (B1198619) ring provides sites for hydrogen bond donation and acceptance. Theoretical calculations can determine the geometry and energy of these bonds.

π-π Stacking : The aromatic benzothiazole ring can engage in π-π stacking interactions with other aromatic systems. Computational studies can analyze the distance and orientation between rings to quantify the strength of these interactions. nih.gov

In related heterocyclic compounds, computational analyses have shown that electrostatic and dispersive energies are the primary contributors to the formation of hydrogen and halogen bonds. mdpi.com These theoretical investigations help to explain the solid-state structure and properties of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. While specific QSAR models exclusively developed for 4-Ethoxy-2-hydrazino-1,3-benzothiazole have not been detailed in available research, the broader class of benzothiazole derivatives has been the subject of numerous QSAR studies. These investigations aim to predict the therapeutic potential and properties of new benzothiazole compounds, thereby guiding the synthesis of more potent and selective molecules.

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. These features can be quantified by physicochemical, electronic, and steric descriptors. For benzothiazole derivatives, QSAR models have been developed to predict a range of activities, including anticancer, antimicrobial, and enzyme inhibitory actions.

Methodologies such as two-dimensional (2D-QSAR) and three-dimensional QSAR (3D-QSAR) are commonly employed. 2D-QSAR methods correlate biological activity with global molecular properties like lipophilicity (log P), molar refractivity, and electronic parameters. In contrast, 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional arrangement of the molecules and their steric and electrostatic fields. These models provide a more detailed understanding of the structure-activity relationship by highlighting the specific regions of the molecule where modifications could lead to an increase or decrease in activity.

For instance, Group-based QSAR (G-QSAR) has been utilized to analyze benzothiazole derivatives to identify the contributions of different substituents to their biological activity. Such studies have revealed that the presence of hydrophobic groups at certain positions of the benzothiazole scaffold can enhance anticancer activity. These models serve as a predictive tool to design novel benzothiazole derivatives with optimized properties. The insights gained from QSAR studies on analogous benzothiazole structures could be extrapolated to predict the potential biological activities of 4-Ethoxy-2-hydrazino-1,3-benzothiazole and guide its future investigation.

Molecular Docking Studies and Computational Prediction of Binding Affinities with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein at the molecular level. While specific molecular docking studies for 4-Ethoxy-2-hydrazino-1,3-benzothiazole are not prominently documented, numerous studies have been conducted on closely related 2-hydrazinobenzothiazole (B1674376) derivatives, providing valuable insights into their potential biological targets and binding modes.

These computational investigations have explored the binding affinities of 2-hydrazinobenzothiazole derivatives with a variety of enzymes and proteins implicated in different diseases. The primary goal of these studies is to elucidate the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. The binding affinity is often quantified by a scoring function, which estimates the free energy of binding (ΔG), with lower values indicating a more favorable interaction.

For example, derivatives of 2-hydrazinobenzothiazole have been docked into the active sites of enzymes like lactate (B86563) dehydrogenase (LDH), which is a target in cancer therapy. Molecular docking simulations have also been performed to predict the binding of benzothiazole hybrids to histone deacetylase 8 (HDAC8), another important target in oncology. hilarispublisher.comuomustansiriyah.edu.iquomustansiriyah.edu.iq In these studies, the benzothiazole moiety often plays a crucial role in anchoring the ligand within the binding pocket of the target protein.

Furthermore, molecular docking has been instrumental in designing benzothiazole-based inhibitors for protein kinases such as p56lck, which is involved in T-cell activation and is a target for immunosuppressive and anti-inflammatory drugs. These studies help in understanding the structural requirements for potent inhibition and guide the rational design of new derivatives with improved affinity and selectivity. The binding interactions of novel benzothiazole derivatives with the anti-apoptotic protein BCL-2 have also been investigated to develop new anticancer agents.

The table below summarizes the findings from various molecular docking studies on derivatives of 2-hydrazinobenzothiazole, highlighting the biological targets and the predicted binding affinities. This data provides a predictive framework for the potential interactions of 4-Ethoxy-2-hydrazino-1,3-benzothiazole with these and other biological macromolecules.

| Derivative Class | Biological Target | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interactions |

|---|---|---|---|

| Benzothiazole-hydroxamic acid hybrids | Histone Deacetylase 8 (HDAC8) | -6.322 to -9.46 | Coordination with Zn2+ ion, hydrogen bonding with active site residues |

| Benzothiazole-p-amino benzoic acid-hydroxamate | Histone Deacetylase 8 (HDAC8) | -10.093 | Not specified |

| 2-Arylidene-hydrazinobenzothiazole | Lactate Dehydrogenase (LDH) | Not specified | Enzyme inhibitory activity suggested |

| Novel benzothiazole-based molecules | B-cell lymphoma 2 (BCL-2) | IC50 values reported (0.363 to 0.471 µM for most active) | Comparable binding interactions with the lead compound |

| Benzothiazole-thiazole hybrids | p56lck tyrosine kinase | Not specified | Binding to ATP binding site, interactions with hinge region and allosteric site |

Research Applications of 4 Ethoxy 2 Hydrazino 1,3 Benzothiazole and Its Derivatives

Strategic Role as a Versatile Precursor in Diverse Organic Synthesis Pathways

4-Ethoxy-2-hydrazino-1,3-benzothiazole is a key building block in the synthesis of numerous heterocyclic systems. The reactivity of its hydrazino group allows for condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form corresponding hydrazones. rdd.edu.iqresearchgate.net This straightforward reaction is a common and efficient method for extending the molecular framework and introducing new functional groups.

Furthermore, these resulting hydrazones can be used in subsequent reactions to create even more complex structures. For instance, treatment of aryl substituted (1,3-benzothiazol-2-yl)hydrazones with aryl diazonium chloride leads to the formation of formazan (B1609692) dyes. rdd.edu.iq The core benzothiazole (B30560) structure is also amenable to more intricate synthetic transformations. It has been used to construct fused ring systems, including pyrazolo-1,2-benzothiazines and pyrrolo[2,1-b] ontosight.airdd.edu.iqbenzothiazoles. beilstein-journals.orgmdpi.com This versatility enables chemists to generate large libraries of related compounds, which is crucial for the systematic exploration of their biological activities and the development of structure-activity relationships. The easy functionalization of the benzothiazole moiety allows it to be considered a highly reactive building block for synthesizing pharmacologically active heterocycles. researchgate.net

Significant Contributions to Medicinal Chemistry Research as Lead Compounds

The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, and derivatives of 4-Ethoxy-2-hydrazino-1,3-benzothiazole have been extensively investigated for their therapeutic potential. dntb.gov.ua These compounds have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. ontosight.aijchemrev.comjchemrev.com

The structural framework of 4-Ethoxy-2-hydrazino-1,3-benzothiazole is a launchpad for designing novel heterocyclic scaffolds in drug discovery. By reacting it with other molecules, researchers have created larger, more complex systems with unique three-dimensional shapes and chemical properties, which are essential for specific interactions with biological targets.

For example, the synthesis of pyrazolo-1,2-benzothiazine derivatives has been reported, which combines the benzothiazine and pyrazole (B372694) moieties into a single synergistic scaffold. beilstein-journals.org Similarly, the benzothiazole core has been used as a key intermediate in microwave-assisted synthesis to produce complex fused heteroaromatics like 7-amino-6-(1,3-benzo thiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido [2,3-d]pyrimidin-4(1H)-one and 1-amino-2-(aryl)pyrrolo[2,1-b] ontosight.airdd.edu.iqbenzothiazole-3-carbonitrile derivatives. mdpi.com The development of such novel scaffolds is a critical step in the search for new drugs, as it allows for the exploration of new chemical space and the potential discovery of compounds with improved efficacy and novel mechanisms of action. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of 4-Ethoxy-2-hydrazino-1,3-benzothiazole, SAR studies have been crucial in optimizing their therapeutic properties.

In the context of antibacterial agents, SAR studies have shown that the type and position of substituents on the benzothiazole ring and its derivatives significantly impact efficacy. For instance, in one study of azo dyes based on benzothiazole, the presence of a chloro group at the 5th position of the benzothiazole ring was found to increase antibacterial activity. nih.gov Another study on thiazolidin-4-one derivatives of benzothiazole indicated that the substitution of nitro and methoxy (B1213986) groups at the 4th position of an attached phenyl ring improved antibacterial action. nih.gov

Similarly, in the development of anticancer agents, SAR studies have guided the rational design of more potent compounds. For new benzothiazole-acylhydrazones, it was determined that a 5-chloro substitution on the benzothiazole scaffold enhances cytotoxic activity against carcinogenic cell lines. nih.gov Furthermore, analysis of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives revealed that while triazole derivatives were effective in visualizing Aβ plaques, amide and ester linkages were necessary to observe neurofibrillary tangles (NFTs), demonstrating how the linking moiety affects target specificity. rsc.org These studies underscore the importance of systematic structural modifications to enhance biological efficacy and selectivity. rjptonline.org

Identifying the specific biological targets of a compound is key to understanding its mechanism of action and potential therapeutic applications. Derivatives of 4-Ethoxy-2-hydrazino-1,3-benzothiazole have been shown to interact with and inhibit several important enzymes.

Enzyme Inhibition by Benzothiazole Derivatives

| Derivative Class | Target Enzyme(s) | Biological Context |

| Azo Dyes & Thiazolidin-4-ones | Uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) | Bacterial cell wall synthesis nih.gov |

| Phenyl benzothiazole hybrids | DNA gyrase | Bacterial DNA replication nih.gov |

| Pyrazolo-1,2-benzothiazine acetamides | Carbonic Anhydrase (CA) isoforms (CA I, II, IX, XII) | pH regulation, tumorigenesis beilstein-journals.orgnih.gov |

| Novel Benzothiazoles | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Alzheimer's Disease nih.gov |

In the antibacterial field, some benzothiazole derivatives function by inhibiting MurB, an enzyme essential for bacterial cell wall biosynthesis. nih.gov Others have been found to target DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov In cancer research, certain pyrazolo-1,2-benzothiazine derivatives have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. Specifically, they have been tested against cytosolic forms (CA I, II) and transmembrane, tumor-associated forms (CA IX, XII), with some compounds showing selective inhibition of the tumor-related enzymes. beilstein-journals.org For neurodegenerative diseases, newly designed benzothiazoles have been identified as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathology of Alzheimer's disease. nih.gov

Derivatives of 4-Ethoxy-2-hydrazino-1,3-benzothiazole have demonstrated significant in vitro activity against a wide range of pathogenic microorganisms, including bacteria and fungi. ontosight.aidntb.gov.ua The broad-spectrum antimicrobial properties make this class of compounds a promising area for the development of new anti-infective agents. jchemrev.com

The antibacterial activity has been evaluated against various Gram-positive and Gram-negative bacteria. For example, formazan derivatives have shown inhibitory activity against Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa. rdd.edu.iq Pyrazolo-1,2-benzothiazine acetamides have exhibited selective antibiotic activity against S. aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) strains. beilstein-journals.org In some cases, the activity of these synthetic compounds is comparable to standard antibiotics like streptomycin (B1217042) and ampicillin. nih.gov

In terms of antifungal activity, various derivatives have been tested against pathogenic fungi. Hydrazone derivatives have shown moderate activity against Aspergillus niger, Rhizopus oryzae, and Candida albicans. researchgate.net Some phenylthiazole derivatives containing an acylhydrazone moiety displayed potent activity against the plant pathogenic fungus Magnaporthe oryzae. mdpi.com The development of novel thiazole (B1198619) and hydrazinyl-thiazole derivatives has also yielded compounds with promising inhibitory activity against pathogenic C. albicans, showing lower minimum inhibitory concentration (MIC) values than the reference drug fluconazole. nih.gov

Selected In Vitro Antimicrobial Activities of Benzothiazole Derivatives

| Compound Class | Organism | Activity (MIC/EC50) |

| Thiazolidin-4-one derivatives | Pseudomonas aeruginosa, Escherichia coli | 0.09–0.18 mg/mL nih.gov |

| Pyrazolo-1,2-benzothiazine acetamides | Staphylococcus aureus (MRSA, MDRSA) | 8-16 μg/mL beilstein-journals.org |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | 3.9-7.81 μg/mL nih.gov |

| Phenylthiazole acylhydrazones | Magnaporthe oryzae | 1.29-2.65 μg/mL mdpi.com |

| 1,4-benzoxazin-3-one acylhydrazones | Phytophthora infestans | 15.37-26.77 μg/mL nih.gov |

In vitro Anticancer and Antitumor Activity Assessments of Derivatives

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of 4-Ethoxy-2-hydrazino-1,3-benzothiazole have emerged as a promising class of compounds with significant in vitro antitumor activity. ontosight.ainih.gov These compounds have been shown to inhibit the proliferation of a variety of human cancer cell lines.

For instance, newly synthesized benzothiazole-acylhydrazones were evaluated for their cytotoxic effects on several cancer cell lines, including A549 (lung), C6 (glioma), MCF-7 (breast), and HT-29 (colorectal). nih.govmdpi.com Some of these compounds exhibited IC₅₀ values lower than or equal to the standard chemotherapeutic drug cisplatin. nih.gov Another study reported on hydrazine-based benzothiazoles showing potent antitumor activity against HeLa (cervical cancer) and COS-7 (kidney fibroblast cancer) cell lines, with IC₅₀ values comparable to doxorubicin. nih.gov

Furthermore, benzothiazole derivatives incorporating 1,3,4-oxadiazole-2-thione moieties have shown strong cytotoxic effects, particularly against leukemia cell lines. srce.hrresearchgate.net The mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death) in cancer cells, a desirable trait for anticancer drugs. nih.gov

In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Derivative Class | Cell Line | Activity (IC₅₀/GI₅₀) |

| Hydrazine (B178648) based benzothiazole | HeLa (cervical), COS-7 (kidney) | 2.41 µM, 4.31 µM nih.gov |

| Benzothiazole-acylhydrazones | A549 (lung), C6 (glioma) | 0.03 mM nih.gov |

| 1,3,4-Oxadiazole-2-thione derivatives | CCRF-CEM (leukemia) | 8-12 µmol L⁻¹ researchgate.net |

| 1,3-Thiazole derivatives | HepG2 (liver), MCF-7 (breast) | 1.11 µg/mL, 2.21µg/mL nih.gov |

| Novel Benzothiazole Analogues | Various (NCI-60 panel) | GI₅₀: 0.683 to 4.66 μM/L researchgate.net |

In vitro Anti-inflammatory and Antioxidant Activity Investigations of Derivatives

The benzothiazole nucleus is a core component in various molecules investigated for their therapeutic properties, including anti-inflammatory and antioxidant effects. stmjournals.in Derivatives of 4-Ethoxy-2-hydrazino-1,3-benzothiazole, particularly those converted into hydrazone structures, are of significant interest. The anti-inflammatory potential of benzothiazole compounds is often attributed to their ability to inhibit enzymes like cyclooxygenase (COX). stmjournals.in

Research into various benzothiazole derivatives has demonstrated notable antioxidant capabilities. These are often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov For instance, studies on different series of benzothiazole derivatives have shown significant radical scavenging activity. nih.gov The antioxidant mechanism is frequently linked to the ability of the benzothiazole scaffold and its substituents to donate hydrogen atoms or electrons to neutralize free radicals.

While direct studies on 4-Ethoxy-2-hydrazino-1,3-benzothiazole are specific, the broader class of benzothiazole-hydrazone derivatives has been shown to possess these dual activities. For example, a study on 2,5-disubstituted-1,3,4-oxadiazole derivatives, which share structural similarities, reported compounds with high anti-inflammatory activity, with some showing a 74.16% inhibition rate in carrageenan-induced paw edema models, comparable to the standard drug ibuprofen. mdpi.com These findings suggest that derivatives of 4-Ethoxy-2-hydrazino-1,3-benzothiazole are promising candidates for further investigation as dual antioxidant and anti-inflammatory agents.

Table 1: Representative Anti-inflammatory and Antioxidant Activity of Related Benzothiazole Derivatives Data is representative of the broader class of benzothiazole derivatives, not specifically 4-Ethoxy-2-hydrazino-1,3-benzothiazole.

| Compound Type | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Benzothiazole-Hydrazone Derivative | Carrageenan-induced paw edema | % Inhibition | 74.16% | mdpi.com |

| Benzothiazole Derivative | DPPH Scavenging | IC50 | Varies by substituent | nih.gov |

Research into Anti-tubercular Activity

The benzothiazole scaffold is a privileged structure in the search for new anti-tubercular agents, driven by the urgent need to combat drug-resistant strains of Mycobacterium tuberculosis. nih.govrsc.org Derivatives synthesized from 2-hydrazinobenzothiazoles have shown promising activity. These compounds are often evaluated for their Minimum Inhibitory Concentration (MIC) against the virulent M. tuberculosis H37Rv strain. nih.gov

Several studies highlight the potential of this chemical class. For example, novel benzothiazolylpyrimidine-5-carboxamide derivatives were synthesized and evaluated, with some compounds showing MIC values as low as 0.08 µM, which is comparable to the first-line drug Isoniazid (INH). nih.gov Another study focused on benzothiazole–pyrimidine hybrids, where compounds exhibited high activity against a drug-sensitive strain (MIC = 0.24–0.98 µg/mL) and also showed potent effects against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The presence of halogens or other specific functional groups on the benzothiazole ring system can significantly influence the anti-tubercular potency. ijpsr.com The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes, such as decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1). nih.govnih.gov

Table 2: Anti-tubercular Activity of Selected Benzothiazole Derivatives against M. tuberculosis H37Rv

| Compound/Drug | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|

| Derivative 7a | - | 0.08 | nih.gov |

| Derivative 7g | - | 0.08 | nih.gov |

| Derivative 5c | 0.24 - 0.98 | - | nih.gov |

| Derivative 15 | 0.24 - 0.98 | - | nih.gov |

| Isoniazid (INH) | - | 0.2 | nih.gov |

Emerging Applications in Materials Science

The rigid, planar structure and heteroatomic nature of the benzothiazole ring make it an attractive building block for advanced materials. pcbiochemres.com Its incorporation into polymers and small molecules can impart desirable thermal, mechanical, and optoelectronic properties.

Utilization in the Synthesis of Polymers with Tuned Thermal and Mechanical Properties

Benzothiazole derivatives can be functionalized and incorporated as monomers in polymerization reactions to create high-performance polymers. rdd.edu.iq These polymers often exhibit high thermal stability due to the aromatic and heterocyclic nature of the repeating units. researchgate.net Techniques like emulsion polymerization have been used to synthesize copolymers of N-(benzothiazole-2-yl) maleimide (B117702) with monomers like ethyl acrylate (B77674) and styrene. ekb.eg

Thermogravimetric analysis (TGA) of such polymers typically shows thermal stability up to temperatures of 270 °C or higher. researchgate.net The inclusion of the benzothiazole moiety can also influence the glass transition temperature (Tg), a key parameter for determining the mechanical properties and processing conditions of the material. researchgate.net Furthermore, redox-responsive polymers have been developed using a methacrylic monomer carrying a benzothiazole-disulfide group. rsc.org These materials can undergo reversible functionalization through thiol-disulfide exchange, opening applications in creating smart coatings and biomedical interfaces. rsc.org

Development of Novel Luminous Materials and Optoelectronic Applications

The π-electron conjugated system of the benzothiazole ring is conducive to strong fluorescence, making its derivatives excellent candidates for luminous materials. nih.gov These compounds are explored for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.gov By modifying the substituents on the benzothiazole core, researchers can tune the optical properties, such as the absorption and emission wavelengths, quantum yields, and Stokes shifts. researchgate.net

For instance, benzothiazole-derived donor-acceptor compounds have been synthesized to study their charge transport and optical properties for use in organic electronics. nih.gov The introduction of a benzothiazole group to a dipeptide was shown to significantly enhance the fluorescence of the resulting self-assembled nanostructures. nih.gov Research has also focused on benzothiazole push-pull dipolar structures, which exhibit important nonlinear optical (NLO) properties, making them relevant for photonics and optoelectronics. researchgate.net

Table 3: Optical Properties of Representative Benzothiazole-Based Compounds

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Application | Reference |

|---|---|---|---|---|

| Benzothiazole-Hydrazone Probe | 510, 570 | - | Cellular Imaging | researchgate.net |

| Donor-Acceptor Benzothiazole | Varies | Varies | Organic Semiconductors | nih.gov |

Potential Applications in Agricultural Chemistry Research

The benzothiazole scaffold is also prominent in the discovery of new agrochemicals, offering a broad spectrum of biological activities against plant pathogens. mdpi.comnih.gov

Development of Fungicidal Agents

Derivatives of benzothiazole have been extensively researched for their ability to control fungal diseases that threaten major food crops. mdpi.com These compounds have shown excellent activity against a range of phytopathogenic fungi. For example, certain benzothiazole derivatives exhibit potent fungicidal effects against Alternaria brassicae with EC50 values as low as 0.3 mg/L, significantly outperforming commercial agents like carbendazim. mdpi.com

The mechanism of action can vary, but some derivatives have been found to cause malformation of fungal mycelium and increase the permeability of the cell membrane. nih.gov Phenylthiazole derivatives containing an acylhydrazone moiety—a structure accessible from 4-Ethoxy-2-hydrazino-1,3-benzothiazole—have shown significant antifungal activities against pathogens like Sclerotinia sclerotiorum. nih.gov This highlights the potential for developing new, effective fungicides based on this chemical backbone to address the growing issue of resistance to existing treatments. mdpi.comfrontiersin.org

Table 4: Fungicidal Activity of Selected Benzothiazole Derivatives

| Compound Type | Pathogen | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Benzothiazole Derivative | Alternaria brassicae | EC50 | 0.3 mg/L | mdpi.com |

| Phenylthiazole Derivative | Sclerotinia sclerotiorum | EC50 | 0.22 µg/mL | nih.gov |

| Citral-thiazolyl Hydrazine | Rhizoctonia solani | In vivo curative effect | Superior to validamycin | nih.gov |

Exploration as Pesticide and Herbicide Candidates

The investigation into 4-Ethoxy-2-hydrazino-1,3-benzothiazole and its derivatives as potential pesticides and herbicides is part of a broader effort to develop new agrochemicals. nih.govresearchgate.net Benzothiazole and its related structures are recognized for a wide spectrum of biological activities, making them important scaffolds in the discovery of new agricultural chemicals. nih.govresearchgate.net Research has particularly focused on derivatives of the benzothiazole core for fungicidal, herbicidal, and insecticidal properties. nih.govasianpubs.orgresearchgate.net

Derivatives of 2-hydrazinobenzothiazole (B1674376) have been synthesized and evaluated for their potential as pesticides. chemicalpapers.com In one study, N'-substituted monohydrazides of dicarboxylic acids were prepared by reacting 2-hydrazinobenzothiazole with dicarboxylic acid anhydrides. These compounds, along with their cyclized N'-acetylated derivatives, were tested for pesticidal activity. The results indicated that these specific derivatives were less effective as pesticides, with the highest recorded activity being 25% of the standard used in the study. chemicalpapers.com

In the realm of herbicidal activity, various benzothiazole derivatives have shown promise. nih.govacs.org One area of research has focused on the inhibition of D1 protease, a key enzyme in photosystem II, which is considered an ideal target for herbicides. nih.gov Novel series of benzothiazole derivatives have been synthesized and tested for their herbicidal effects against species like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). nih.gov Many of these synthesized compounds demonstrated significant D1 protease inhibitory activity and considerable herbicidal effects in preliminary bioassays. nih.gov

Another class of derivatives, 3-phenyl-5-oxy-benzothiazole-2-ones, has been identified as promising candidates for managing broadleaf weeds. acs.org Structure-activity relationship (SAR) studies on these compounds have provided insights into the chemical features that enhance their herbicidal activity. For instance, it was observed that the length of the α-carbon chain in certain ester derivatives influences their effectiveness, with shorter chains correlating to higher herbicidal activity against Portulaca oleracea. acs.org Specifically, a derivative with a methyl group at the R₁ position showed a 90% inhibition rate against P. oleracea at a concentration of 1.0 μg/mL. acs.org

The following tables summarize the findings from studies on the pesticidal and herbicidal activities of various benzothiazole derivatives.

Table 1: Pesticidal Activity of 2-Hydrazinobenzothiazole Derivatives

| Compound Type | Highest Activity vs. Standard | Reference |

|---|---|---|

| N'-Substituted Monohydrazides of Dicarboxylic Acids | 25% | chemicalpapers.com |

Table 2: Herbicidal Activity of Benzothiazole Derivatives against Portulaca oleracea

| Compound Series | R₁ Group | Inhibition Rate at 1.0 μg/mL | Reference |

|---|---|---|---|

| 3-Phenyl-5-oxy-benzothiazole-2-one Esters | CH₃ | 90% | acs.org |

| CH₂CH₂CH₃ | 50% | acs.org |

These studies highlight the potential of the benzothiazole scaffold in developing new pesticides and herbicides. While the direct pesticidal activity of the specific 2-hydrazinobenzothiazole derivatives tested in one study was modest, the broader class of benzothiazoles shows significant promise, particularly in the area of herbicides. chemicalpapers.comnih.govacs.org The fungicidal activity of related hydrazone derivatives containing a 2(3H)-benzothiazolone moiety has also been noted, further underscoring the agricultural potential of this chemical family. asianpubs.org

Future Directions and Emerging Research Avenues

Innovation in Green Synthetic Pathways and Sustainable Chemical Methodologies

The environmental impact of chemical synthesis is a growing concern, prompting a shift towards more sustainable practices. eurekaselect.com Future research on 4-Ethoxy-2-hydrazino-1,3-benzothiazole and its derivatives will likely prioritize the development of green synthetic methodologies. Conventional methods often rely on volatile organic solvents and harsh reaction conditions. mdpi.com Innovations are expected in several key areas:

Eco-Friendly Catalysis: A move away from hazardous and non-recyclable catalysts is anticipated. Research into heterogeneous catalysts, such as the barium oxide-chitosan nanocomposite used for synthesizing related thiazole (B1198619) compounds, offers a promising, reusable, and efficient alternative to conventional bases like triethylamine (B128534) or piperidine. nih.gov Hydrotalcite, an ionic lamellar solid, has also been identified as a green catalyst for producing 2-substituted benzothiazoles. mdpi.com

Alternative Energy Sources: Microwave irradiation is a green technique that can accelerate reaction times, reduce energy consumption, and minimize waste production compared to conventional heating methods. mdpi.com

Solvent-Free and Aqueous Systems: Mechanochemical synthesis, using techniques like ball milling, allows for the solvent-free production of benzothiazole (B30560) analogues, offering a cost-effective and environmentally benign pathway. mdpi.com The use of water as a solvent is another key goal in green chemistry that could be explored for synthesizing precursors and derivatives. eurekaselect.com

Photocatalysis: Light-driven reactions represent a sustainable method for chemical transformations. The use of photocatalysts like Cadmium Sulfide (CdS) quantum dots has been demonstrated for the synthesis of related benzothiazoles and could be adapted for this specific compound. mdpi.com

| Green Chemistry Approach | Potential Advantage for Benzothiazole Synthesis | Example/Rationale |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, milder conditions. | Use of barium oxide-chitosan or hydrotalcite to replace traditional bases. nih.gov |

| Microwave Irradiation | Rapid heating, shorter reaction times, increased yields. | Efficiently heats polar molecules, accelerating cyclocondensation reactions. mdpi.com |

| Mechanosynthesis | Solvent-free conditions, reduced energy consumption. | Ball milling of reactants like 2-aminothiophenol (B119425) precursors with aldehydes. mdpi.com |

| Aqueous Media | Eliminates volatile organic compounds (VOCs), safer process. | Performing condensation reactions in water, potentially with surfactants. eurekaselect.com |

| Photocatalysis | Uses light as a clean energy source. | Employing semiconductor quantum dots to drive the synthesis. mdpi.com |

Advanced Derivatization Strategies for Highly Targeted Functionalization and Property Tuning

The hydrazino group at the C2 position of the benzothiazole ring is a key functional handle for derivatization. ontosight.aipubcompare.ai It readily reacts with various electrophiles, allowing for the synthesis of a wide array of new molecular architectures. semanticscholar.orgresearchgate.net Future research will focus on moving beyond simple modifications to more advanced and targeted strategies.

Reaction with Anhydrides and Esters: The reaction of 2-hydrazinobenzothiazole (B1674376) with dicarboxylic acid anhydrides to form N'-substituted monohydrazides is a known pathway. chemicalpapers.com Similarly, reactions with esters derived from amino acids and carboxylic acids yield benzothiazole hydrazide derivatives. semanticscholar.orgresearchgate.net Future work could explore a much wider range of anhydrides and esters to create libraries of compounds with finely tuned steric and electronic properties.

Bio-orthogonal Chemistry: Employing "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), could be a powerful strategy. rsc.org The hydrazino group could be converted into an azide (B81097) or linked to an alkyne-containing moiety, enabling its efficient and specific conjugation to other molecules, such as biomolecules or polymers, under mild conditions. rsc.org

Fragment-Based Linking: Advanced strategies may involve using the 4-Ethoxy-2-hydrazino-1,3-benzothiazole core as a central scaffold. The hydrazino group can be used to link this core to other pharmacologically active fragments, creating hybrid molecules with potentially synergistic or novel biological activities. biointerfaceresearch.com This approach allows for the systematic exploration of chemical space to optimize interactions with biological targets.

| Derivatization Strategy | Reagents/Methods | Potential Outcome |

| Hydrazide/Amide Formation | Dicarboxylic acid anhydrides, esters of amino acids. semanticscholar.orgchemicalpapers.com | Creation of derivatives with varied hydrogen-bonding capabilities and lipophilicity for property tuning. |

| Cyclization Reactions | Treatment of hydrazides with acetic anhydride (B1165640). chemicalpapers.com | Formation of new heterocyclic rings fused or attached to the benzothiazole core. |

| Click Chemistry | Conversion to azide/alkyne followed by CuAAC reaction. rsc.org | Efficient and specific conjugation to other molecular entities for applications in chemical biology or materials science. |

| Hybrid Molecule Synthesis | Condensation with other pharmacologically active aldehydes or ketones. | Combining two distinct pharmacophores to create novel compounds with dual or enhanced activity. biointerfaceresearch.com |

Integration of High-Throughput Screening and Multi-Omics Approaches in Biological Activity Profiling

To efficiently explore the therapeutic potential of new derivatives of 4-Ethoxy-2-hydrazino-1,3-benzothiazole, modern biological evaluation techniques are essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, while multi-omics provides a deep, systems-level understanding of their biological effects. nih.govnih.gov

High-Throughput Screening (HTS): Future work will involve synthesizing a diverse library of derivatives and subjecting them to HTS against a wide panel of biological targets, such as kinases, proteases, or microbial enzymes. nih.gov For instance, screening for antimicrobial activity against bacteria like E. coli and S. aureus, and fungi such as C. albicans, can quickly identify promising lead compounds. nih.gov

Multi-Omics Integration: For the most active compounds identified through HTS, multi-omics approaches can elucidate their mechanism of action. nih.govnih.gov This involves integrating data from:

Genomics: To identify genetic factors that confer sensitivity or resistance to the compound.

Transcriptomics: To analyze changes in gene expression (mRNA levels) upon treatment.

Proteomics: To quantify changes in the protein landscape, identifying direct targets and downstream pathway modulations. nih.gov

Metabolomics: To study shifts in cellular metabolism, revealing how the compound affects biochemical pathways. nih.gov

This integrated approach provides a comprehensive biological profile, facilitating biomarker discovery and patient stratification for potential future clinical applications. nih.govtechscience.com

Application of Machine Learning and Artificial Intelligence for Predictive Compound Design and Property Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.com These computational tools can significantly accelerate the design-synthesize-test cycle by predicting the properties of novel compounds before they are made.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms like Support Vector Machines (SVM) and Random Forest can be used to build robust QSAR models. nih.govmdpi.com By training these models on a dataset of synthesized 4-Ethoxy-2-hydrazino-1,3-benzothiazole derivatives and their measured biological activities, researchers can predict the activity of virtual compounds and prioritize the most promising candidates for synthesis. mdpi.commdpi.com

Deep Learning for De Novo Design: Generative deep learning models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be trained on existing libraries of benzothiazole structures. nih.govmdpi.com These models can then generate novel molecular structures that are predicted to have high activity against a specific target, such as a protein kinase, while also optimizing for desired physicochemical properties. biointerfaceresearch.com

Predictive Optimization: AI tools can guide the lead optimization process. For example, software like DeepFrag can suggest specific molecular fragments to add to a lead compound to improve its binding affinity to a target protein. nih.gov This synergy between AI-driven suggestions and chemical synthesis can streamline the development of highly potent and selective molecules. nih.gov

| AI/ML Application | Technique/Algorithm | Objective in Benzothiazole Research |

| Activity Prediction | QSAR, Support Vector Machines (SVM), Random Forest. nih.govmdpi.com | Predict the biological activity (e.g., anticancer, antimicrobial) of virtual derivatives to guide synthesis. |

| De Novo Design | Deep Learning (e.g., RNNs, GANs). nih.govmdpi.com | Generate novel benzothiazole structures optimized for a specific biological target. |

| Binding Affinity Prediction | Structure-based deep learning models, Molecular Dynamics. biointerfaceresearch.comnih.gov | Accurately predict how tightly a designed compound will bind to its target protein. |

| Lead Optimization | Fragment-based deep learning (e.g., DeepFrag). nih.gov | Suggest specific chemical modifications to improve the potency and properties of a lead compound. |

Expansion of Applications in Niche Chemical and Advanced Material Sciences

While the primary focus for many benzothiazole derivatives has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for materials science applications. researchgate.net Future research on 4-Ethoxy-2-hydrazino-1,3-benzothiazole and its derivatives could explore these non-biological avenues.

Organic Electronics: The conjugated benzothiazole ring system is inherently interesting for organic electronics. Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as organic photovoltaics, where their electronic properties can be tuned through derivatization.

Chemosensors: The hydrazino group can be functionalized to create receptors that selectively bind to specific analytes, such as metal ions or anions. Upon binding, a change in the molecule's fluorescence or color could occur, making these derivatives useful as chemosensors for environmental monitoring or industrial process control.

Corrosion Inhibitors: Benzothiazole derivatives are known to be effective corrosion inhibitors for metals like carbon steel, particularly in acidic environments. researchgate.net The nitrogen and sulfur atoms in the ring can coordinate with the metal surface, forming a protective layer. Future studies could evaluate the efficacy of 4-Ethoxy-2-hydrazino-1,3-benzothiazole and its polymers as advanced, environmentally friendly corrosion inhibitors.

Specialized Polymers: The reactive hydrazino group provides a handle to incorporate the benzothiazole unit into polymer backbones or as pendant groups. This could lead to the development of new polymers with enhanced thermal stability, unique optical properties, or specific metal-chelating capabilities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Ethoxy-2-hydrazino-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with benzothiazole precursors. Key steps include refluxing in polar aprotic solvents (e.g., DMSO) for 18–24 hours, followed by crystallization in ethanol-water mixtures. Yield optimization (e.g., ~65% in similar hydrazino-benzothiazoles) depends on stoichiometric ratios, acid catalysis (e.g., glacial acetic acid), and controlled cooling to prevent byproduct formation .

- Data : Analogous syntheses report melting points of 141–143°C for structurally related triazole derivatives, suggesting similar thermostability .

Q. Which analytical techniques are critical for characterizing 4-Ethoxy-2-hydrazino-1,3-benzothiazole?

- Methodology :

- Elemental Analysis (EA) : Validate molecular formula (e.g., CHNOS).

- FTIR : Confirm hydrazino (–NH–NH) and ethoxy (–OCHCH) groups via N–H stretches (3200–3350 cm) and C–O–C vibrations (1050–1250 cm) .

- NMR : H NMR resolves ethoxy protons (δ 1.2–1.4 ppm for –CH, δ 3.8–4.2 ppm for –OCH) and hydrazino NH signals (δ 4.5–5.5 ppm) .

- Advanced Tools : High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±2 ppm).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?